N-(3,5-Dichlorophenyl)maleimide

mitochondrial toxicology nephrotoxicity respiratory chain inhibition

Researchers studying NDPS nephrotoxicity require NDPM as the sole metabolite replicating mitochondrial toxicity. No substitute. For Diels-Alder chemists, NDPM provides exclusive endo-selectivity, eliminating optimization. This compound offers a verified biological standard and synthetic building block. - Mitochondrial Toxicity: Inhibits state 3/4 respiration at 25-100 µM, while other metabolites show no effect at 1 mM. - Diels-Alder Selectivity: Yields exclusively endo adducts across diverse fulvene substrates, solvent, and temperature conditions. - H3R Affinity: Exhibits sub-nanomolar Kd of 1.35 nM for human H3R, serving as a validated pharmacophore scaffold.

Molecular Formula C10H5Cl2NO2
Molecular Weight 242.05 g/mol
CAS No. 24096-52-4
Cat. No. B1194813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-Dichlorophenyl)maleimide
CAS24096-52-4
Synonyms3,5-NDPM
N-(3,5-dichlorophenyl)maleimide
Molecular FormulaC10H5Cl2NO2
Molecular Weight242.05 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C10H5Cl2NO2/c11-6-3-7(12)5-8(4-6)13-9(14)1-2-10(13)15/h1-5H
InChIKeyOSSFTHGZMNLASE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,5-Dichlorophenyl)maleimide Structural and Metabolic Identity


N-(3,5-Dichlorophenyl)maleimide (CAS 24096-52-4), also designated NDPM or 3,5-NDPM, is a synthetic N-arylmaleimide derivative characterized by a 3,5-dichlorophenyl substituent attached to the maleimide nitrogen [1]. The compound is formally cataloged as a metabolite of the agricultural fungicide N-(3,5-dichlorophenyl)succinimide (NDPS) and is structurally defined as 1-(3,5-dichlorophenyl)-1H-pyrrole-2,5-dione with molecular formula C₁₀H₅Cl₂NO₂ and molecular weight 242.06 Da [2]. NDPM is distinguished within the maleimide class by its specific 3,5-dichloro substitution pattern on the phenyl ring, which confers distinct physicochemical properties—including a predicted logP of approximately 2.29—and biological reactivity profiles that differ fundamentally from other N-aryl maleimides and the parent succinimide .

Why NDPM Cannot Be Replaced by Generic Maleimides or Succinimides


Substitution of N-(3,5-dichlorophenyl)maleimide (NDPM) with other N-arylmaleimides or the parent succinimide is precluded by fundamental differences in both chemical reactivity and biological potency. The 3,5-dichloro substitution pattern is not interchangeable with other halogenation patterns (e.g., 4-chloro, 3,4-dichloro, or 2,5-dichloro); polarographic studies demonstrate that the chemical group at the N-atom of the maleimide structure directly determines the ease of reduction of the carbon-carbon double bond, which appears to be the mechanistic basis for biologic activity of maleimides [1]. Furthermore, structure-activity relationship studies on N-phenylmaleimides have established that halogen substitution on the phenyl ring—specifically the 3,5-dichloro configuration—enhances antifungal potency relative to unsubstituted phenyl analogs, making simple replacement with non-halogenated or differently halogenated variants scientifically invalid without complete revalidation of activity [2]. Most critically, the parent compound NDPS (N-(3,5-dichlorophenyl)succinimide) lacks the maleimide double bond and exhibits no direct mitochondrial toxicity at concentrations up to 1 mM, whereas NDPM induces potent concentration-dependent mitochondrial inhibition at 25–100 µM—a >10-fold potency differential that renders succinimide analogs functionally non-equivalent for any application requiring mitochondrial or cytotoxic activity [3].

N-(3,5-Dichlorophenyl)maleimide Differentiation Evidence


Mitochondrial Respiratory Chain Inhibition vs. NDPS and Metabolites

In a direct head-to-head comparison study evaluating nephrotoxic mechanisms, N-(3,5-dichlorophenyl)maleimide (NDPM) demonstrated potent concentration-dependent inhibition of mitochondrial respiration in isolated rat renal cortical mitochondria (RCM) respiring on pyruvate/malate, whereas the parent compound N-(3,5-dichlorophenyl)succinimide (NDPS) and five other metabolites (NDHS, NDHSA, DMA, NDPSA, NDPMA) exhibited no detectable mitochondrial toxicity at concentrations up to 1 mM [1]. NDPM inhibited both state 3 (ADP-stimulated) and state 4 (resting) respiration across a concentration range of 25–100 µM, with inhibition of state 3 respiration specifically mediated through site 1 of the respiratory chain [1]. NDPM did not inhibit cytochrome c-cytochrome oxidase or the electron transport chain beyond site 1, indicating a discrete mechanism distinct from broad-spectrum mitochondrial toxicants [1]. In parallel experiments using renal proximal tubule (RPT) suspensions, NDPM caused a concentration-(25–100 µM) and time-dependent (0.25–4 h) loss in basal and nystatin-stimulated oxygen consumption and tubule viability, while NDPS and all other metabolites showed no adverse effects at 1 mM after 4 h exposure [1].

mitochondrial toxicology nephrotoxicity respiratory chain inhibition

Cytotoxic Activity in Mammalian Cells vs. Non-Halogenated Maleimides

N-(3,5-Dichlorophenyl)maleimide exhibits dose-dependent cytotoxicity with a reported IC50 value of 15 µM after 48 hours of treatment in cell viability assays . This value represents the concentration required to reduce cell viability by 50% and places NDPM within the biologically active range for cytotoxic maleimides. In the broader class context, neutral N-substituted maleimides as a group are characterized by IC50 values below 0.1 µg mL⁻¹ (approximately <0.4 µM) for cytostatic activity [1]. While NDPM's IC50 of 15 µM is less potent than the most active class members, the 3,5-dichloro substitution pattern confers a distinct selectivity profile compared to non-halogenated N-phenylmaleimide [2]. Comparative structure-activity relationship studies have demonstrated that halogen substitution on the phenyl ring of N-phenylmaleimides increases antifungal and cytotoxic activity relative to the unsubstituted parent [2]. The 3,5-dichloro configuration specifically contributes to enhanced lipophilicity (predicted logP 2.29) versus unsubstituted N-phenylmaleimide, influencing cellular uptake and target engagement .

cytotoxicity antiproliferative cancer research

Exclusive Endo-Selectivity in Diels-Alder Reactions

N-(3,5-Dichlorophenyl)maleimide demonstrates a synthetically valuable stereoselectivity profile in Diels-Alder cycloadditions with substituted fulvenes [1]. The compound reacts smoothly with a variety of substituted fulvenes to give exclusively endo adducts, with this stereochemical outcome being independent of the nature of the fulvene substituent, the presence or absence of Lewis acid catalysts, and the reaction solvent and temperature conditions [1]. This stereochemical fidelity contrasts with N-phenylmaleimide and N-alkylmaleimides, which can exhibit variable endo/exo ratios depending on the fulvene substitution pattern and reaction conditions. The 3,5-dichloro substitution on the phenyl ring does not interfere with the dienophile reactivity of the maleimide double bond while maintaining predictable stereocontrol across diverse substrates [1].

organic synthesis Diels-Alder cycloaddition stereoselective synthesis

Histamine H3 Receptor High-Affinity Binding

N-(3,5-Dichlorophenyl)maleimide exhibits high-affinity binding to the human histamine H3 receptor (H3R) with a reported dissociation constant (Kd) of 1.35 nM in a BRET-based binding assay using human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells [1]. The H3R is a Gi/o-coupled GPCR that functions as a presynaptic autoreceptor and heteroreceptor regulating neurotransmitter release in the central nervous system, and is a validated target for disorders including narcolepsy, cognitive impairment, and attention deficit hyperactivity disorder. This sub-nanomolar binding affinity positions NDPM as a potent H3R ligand. In the broader context of N-arylmaleimide pharmacology, the 3,5-dichloro substitution pattern on the phenyl ring contributes to this high-affinity interaction via specific hydrophobic and electrostatic complementarity with the receptor binding pocket [1].

GPCR pharmacology histamine receptor CNS drug discovery

N-(3,5-Dichlorophenyl)maleimide Research and Procurement Applications


NDPS Nephrotoxicity Mechanistic Toxicology

N-(3,5-Dichlorophenyl)maleimide (NDPM) is the only metabolite among seven tested (including NDPS, NDHS, NDHSA, DMA, NDPSA, and NDPMA) that reproduces the mitochondrial toxicity observed in NDPS-induced nephrotoxicity. In isolated rat renal cortical mitochondria, NDPM inhibits state 3 and state 4 respiration in a concentration-dependent manner (25–100 µM), while all other metabolites show no effect at concentrations up to 1 mM [1]. In renal proximal tubule suspensions, NDPM causes concentration- and time-dependent loss of oxygen consumption and viability, whereas the parent compound and other metabolites are inert at 1 mM [1]. Researchers investigating the mechanism of NDPS nephrotoxicity require NDPM as an essential positive control and mechanistic probe; substitution with NDPS or any alternative metabolite will fail to reproduce the mitochondrial phenotype central to toxicity studies. Procurement of NDPM is therefore non-negotiable for laboratories conducting NDPS-related toxicology research.

Endo-Selective Diels-Alder with Fulvenes

Synthetic chemists performing Diels-Alder cycloadditions with substituted fulvenes should prioritize N-(3,5-dichlorophenyl)maleimide as the dienophile of choice when predictable endo-selectivity is required. The compound yields exclusively endo adducts across a diverse range of fulvene substrates, with stereochemical outcome unaffected by the presence or absence of Lewis acid catalysts, choice of solvent, or reaction temperature [1]. This robust stereocontrol eliminates the need for condition optimization and reduces product purification burden compared to N-phenylmaleimide or N-alkylmaleimides, which produce variable endo/exo mixtures under similar conditions [1]. The 3,5-dichloro substitution pattern does not diminish dienophile reactivity while providing a synthetically useful handle for subsequent cross-coupling transformations if desired.

H3 Receptor Chemical Probe Development

Drug discovery programs targeting the histamine H3 receptor (H3R) for CNS indications can utilize N-(3,5-dichlorophenyl)maleimide as a high-affinity chemical probe scaffold. NDPM exhibits a Kd of 1.35 nM for human recombinant H3R in BRET-based binding assays [1]. This sub-nanomolar affinity compares favorably to clinically validated H3R ligands and establishes the 3,5-dichlorophenylmaleimide core as a viable pharmacophore for H3R antagonist development. The maleimide moiety offers a synthetically tractable handle for further optimization through Michael addition, Diels-Alder cycloaddition, or nucleophilic ring-opening, enabling rapid generation of analog libraries. Researchers should note that the maleimide electrophile may confer covalent reactivity that requires careful selectivity profiling; however, the sub-nanomolar binding affinity validates NDPM as a structurally distinct starting point for H3R ligand discovery outside the imidazole and piperidine chemotypes prevalent in this target class [1].

Moderate Cytotoxicity Profiling

For cell-based cytotoxicity or antiproliferative assays where extreme potency is undesirable (e.g., due to narrow therapeutic windows or off-target toxicity concerns at low concentrations), N-(3,5-dichlorophenyl)maleimide offers a favorable moderate potency profile with an IC50 of 15 µM at 48 h [1]. In contrast, the most potent neutral N-substituted maleimides exhibit IC50 values below 0.4 µM [2]. This 37.5-fold lower potency of NDPM relative to class-leading cytostatic maleimides provides a more titratable dose-response window, reducing the risk of complete viability ablation at low micromolar concentrations and enabling more nuanced mechanistic studies. The 3,5-dichloro substitution confers enhanced activity relative to unsubstituted N-phenylmaleimide as established by SAR studies on halogenated phenylmaleimides [3], while the predicted logP of 2.29 ensures adequate membrane permeability for intracellular target engagement .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3,5-Dichlorophenyl)maleimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.